molecular formula C7H3FIN B1462249 3-Fluoro-2-iodobenzonitrile CAS No. 916792-62-6

3-Fluoro-2-iodobenzonitrile

Cat. No.: B1462249
CAS No.: 916792-62-6
M. Wt: 247.01 g/mol
InChI Key: LOHHYNZRGUOISS-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodobenzonitrile (CAS: 916792-62-6) is a halogenated aromatic compound with the molecular formula C₇H₃FIN and a molecular weight of 247.01 g/mol . It features a nitrile group (-CN) at position 1, fluorine at position 3, and iodine at position 2 on the benzene ring (Figure 1). This compound is commercially available with a purity of 97% and is stored under dark, dry conditions at 2–8°C . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the reactivity of the iodine substituent .

Properties

IUPAC Name

3-fluoro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHHYNZRGUOISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652931
Record name 3-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-62-6
Record name 3-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iod

Biological Activity

3-Fluoro-2-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of fluorine and iodine atoms in its structure enhances its chemical properties, making it a candidate for various biological applications, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H4F IN and a molecular weight of approximately 233.02 g/mol. The structural arrangement includes a benzene ring with a nitrile group and halogen substituents, which significantly influence its reactivity and biological interactions.

Property Value
Molecular FormulaC7H4F IN
Molecular Weight233.02 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-715.4Apoptosis via caspase activation
A54912.8Cell cycle arrest

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions. The compound's ability to modulate enzyme activity could be leveraged in designing drugs that require specific metabolic pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzonitriles, including this compound. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Cytotoxicity Assessment in Cancer Research

In another investigation focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with enhanced efficacy observed when used in combination with existing chemotherapeutic agents.

Comparison with Similar Compounds

Positional Isomers of Fluoro-iodobenzonitrile

Substituent positioning significantly influences electronic and steric properties. Key isomers include:

Compound Name CAS Number Purity Molecular Weight (g/mol) Key Features
3-Fluoro-2-iodobenzonitrile 916792-62-6 97% 247.01 Meta-F, ortho-I
2-Fluoro-3-iodobenzonitrile 211943-27-0 98% 247.01 Ortho-F, meta-I
2-Fluoro-4-iodobenzonitrile 137553-42-5 95% 247.01 Ortho-F, para-I
2-Fluoro-5-iodobenzonitrile 351003-36-6 98% 247.01 Ortho-F, meta-I (relative to nitrile)
2-Fluoro-6-iodobenzonitrile 79544-29-9 98% 247.01 Ortho-F, para-I (relative to nitrile)

Key Observations :

  • Electronic Effects : Fluorine's electron-withdrawing nature deactivates the ring, directing further substitution. Iodine's polarizability enhances electrophilic substitution at adjacent positions.
  • Reactivity : Ortho-iodine in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas para-substituted isomers may exhibit slower kinetics due to steric hindrance .

Halogen-Substituted Benzonitriles

Replacing iodine with other halogens alters reactivity and applications:

Compound Name CAS Number Molecular Weight (g/mol) Halogen Substituents Applications
This compound 916792-62-6 247.01 F, I Cross-coupling intermediates
4-Bromobenzonitrile N/A 182.02 Br Pharmaceutical synthesis
3-Chloro-2-fluoro-6-iodobenzoic acid 1252989-58-4 316.46 Cl, F, I Agrochemical precursors

Comparison :

  • Iodine vs. Bromine : Iodine's larger atomic radius and weaker C–I bond (vs. C–Br) enhance its utility in metal-catalyzed coupling reactions.
  • Nitrile vs. Carboxylic Acid : The nitrile group in this compound offers distinct reactivity (e.g., nucleophilic addition) compared to carboxylic acid derivatives .

Diiodinated and Multisubstituted Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Substituents
3-Fluoro-2,6-diiodobenzonitrile 1806336-01-5 372.92 F, I, I
4-Fluoro-2,6-diiodobenzonitrile 1803791-59-4 372.92 F, I, I

Key Differences :

  • Steric Effects : Diiodinated compounds exhibit increased steric bulk, reducing reaction rates in substitution reactions.
  • Electronic Effects : Additional iodine atoms amplify electron-withdrawing effects, further deactivating the aromatic ring .

Functional Group Variations

Compound Name CAS Number Functional Groups Key Properties
This compound 916792-62-6 -CN, -F, -I High reactivity in cross-coupling
3-Fluoro-2-hydroxybenzonitrile 186590-34-1 -CN, -F, -OH Hydrogen bonding enhances solubility
3-Fluoro-2-methylbenzonitrile N/A -CN, -F, -CH₃ Methyl group donates electrons, altering ring activation

Comparison :

  • Hydroxyl vs. Nitrile : Hydroxybenzonitriles (e.g., 3-Fluoro-2-hydroxybenzonitrile) have higher solubility in polar solvents due to H-bonding but lower thermal stability.
  • Methyl vs. Iodine : Methyl groups reduce ring deactivation, making the compound more reactive toward electrophilic substitution compared to iodinated analogs .

Commercial Availability and Cost Analysis

  • This compound : Priced at €59.00/g (1g), significantly higher than 2-Iodobenzonitrile (€26.00/5g ) due to synthetic complexity .
  • Diiodinated Derivatives: Limited commercial availability (e.g., 3-Fluoro-2,6-diiodobenzonitrile) suggests niche applications and higher production costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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